![molecular formula C10H15N3O2S B2883498 2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide CAS No. 921820-73-7](/img/structure/B2883498.png)
2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide
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Overview
Description
2-Acetamidothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They contain a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . This structure is a key part of some clinically used drugs and has been associated with various biological activities .
Synthesis Analysis
While the specific synthesis process for “2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide” is not available, similar compounds are often synthesized through coupling reactions . For example, naphthalene-thiazole hybrids were produced from ethyl (2-amino-1,3-thiazol-4-yl) acetate via a coupling reaction with α or β-naphthalenesulfonyl chlorides .Molecular Structure Analysis
The molecular structure of 2-acetamidothiazole derivatives typically includes a thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The thiazole ring in 2-acetamidothiazole derivatives is reactive and can undergo various types of reactions, including donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-acetamidothiazole derivatives can vary. For example, one similar compound, 2-(2-acetamidothiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide, has a molecular weight of 332.4 g/mol and a topological polar surface area of 141 Ų .Scientific Research Applications
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. They are known to inhibit the proliferation of various cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The structural modification of thiazole compounds can lead to the development of potent anticancer agents that may also help in overcoming drug resistance.
Antimicrobial Activity
The thiazole ring is a core structure in many antimicrobial drugs. It has been observed that thiazole derivatives possess significant antibacterial activity, which makes them potential candidates for the development of new antibiotics to combat resistant bacterial strains .
Antiviral Activity
Thiazole derivatives have shown promising results as antiviral agents. Their ability to inhibit viral replication makes them valuable in the research and development of drugs against various viral infections .
Anti-inflammatory Activity
Due to their anti-inflammatory properties, thiazole derivatives are being explored for the treatment of chronic inflammatory diseases. They can potentially be used to develop drugs that provide relief from inflammation with fewer side effects .
Neuroprotective Activity
Thiazoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. They play a role in the synthesis of neurotransmitters and may help in maintaining the normal functioning of the nervous system .
Antidiabetic Activity
Some thiazole derivatives have been found to exhibit antidiabetic activity. They can be a part of the ongoing research to find more effective treatments for diabetes with minimal adverse effects .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, including acting asantioxidants , analgesics , anti-inflammatory agents , antimicrobials , antifungals , antivirals , diuretics , anticonvulsants , neuroprotective agents , and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to inhibitSrc kinase , a protein involved in cell proliferation and survival, suggesting that they may interact with this target to exert their effects .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways. For instance, they have been reported to inhibit cyclooxygenases (COX-1, COX-2) enzymes, which play a key role in the inflammatory response . This suggests that 2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide may exert its effects by modulating these pathways.
Result of Action
Thiazole derivatives have been reported to exhibitantitumor and cytotoxic activity . For instance, certain thiazole derivatives have demonstrated potent effects on prostate cancer cells .
Action Environment
The thiazole ring, a key structural component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s solubility could potentially influence its action and efficacy.
Future Directions
properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-6(2)11-9(15)4-8-5-16-10(13-8)12-7(3)14/h5-6H,4H2,1-3H3,(H,11,15)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQOSWNGANKNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide |
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